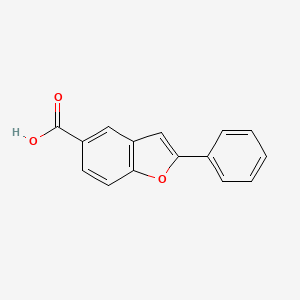

2-Phenyl-benzofuran-5-carboxylic acid

Description

Benzofuran (B130515) Core as a Privileged Scaffold in Medicinal and Synthetic Chemistry

The benzofuran ring system is recognized as a "privileged scaffold" in drug discovery and medicinal chemistry. rsc.orgtaylorandfrancis.com This designation is attributed to its unique structural features and its capacity to serve as a foundational structure for a wide array of biologically active molecules. rsc.orgnih.gov Benzofurans are prevalent in both natural products and synthetic compounds, demonstrating a remarkable diversity of pharmacological activities. nih.govresearchgate.netnih.gov

The inherent biological versatility of the benzofuran nucleus is extensive, with derivatives exhibiting properties such as:

Antimicrobial (antibacterial and antifungal) rsc.orgnih.gov

Antitumor and anticancer taylorandfrancis.comnih.govnih.gov

Anti-inflammatory nih.govnih.gov

Antiviral taylorandfrancis.commedcraveonline.com

Antioxidant taylorandfrancis.commedcraveonline.com

This broad spectrum of activity has cemented the benzofuran scaffold as a crucial building block for the development of new therapeutic agents. nih.govbohrium.com Its structure is found in clinically approved drugs and continues to be a focus for the design and synthesis of novel compounds with potential medical applications. nih.govmedcraveonline.com The ability of the benzofuran core to be readily modified at various positions allows chemists to fine-tune the pharmacological profile of the resulting derivatives, making it an attractive target for creating libraries of compounds for drug screening. mdpi.com

Significance of Carboxylic Acid Functionalization in Benzofuran Derivatives

The incorporation of a carboxylic acid group (-COOH) onto the benzofuran scaffold is a key chemical modification that significantly influences the molecule's properties and potential applications. This functional group is instrumental in medicinal chemistry for several reasons. It can enhance the solubility of a compound and provides a key site for interaction with biological targets, often acting as a hydrogen bond donor or acceptor.

Furthermore, the carboxylic acid group serves as a versatile synthetic handle. It can be readily converted into other functional groups, such as esters and amides, allowing for the creation of a diverse range of derivatives. nih.govscribd.com This strategy is frequently employed to explore the structure-activity relationships (SAR) of a compound series, helping researchers to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. rsc.org The synthesis of various benzofuran-2-carboxylic acid amides, for example, has been explored for developing novel anticancer agents. nih.govresearchgate.net The hydrolysis of ester or amide precursors is also a common method to yield the final benzofuran carboxylic acid product. nih.govresearchgate.net

Contextualizing 2-Phenyl-benzofuran-5-carboxylic acid: Structural Features and Research Relevance

This compound is a specific derivative that combines the privileged benzofuran core with two key substituents: a phenyl group at the C-2 position and a carboxylic acid group at the C-5 position.

5-Carboxylic Acid Group: As discussed, the carboxylic acid at the C-5 position provides a polar, ionizable group that can participate in crucial binding interactions and serves as a point for further chemical elaboration.

The combination of these structural elements makes this compound a molecule of considerable research relevance. It represents a valuable building block for the synthesis of more complex molecules. Researchers can utilize the carboxylic acid moiety to attach various other chemical entities, thereby generating novel compounds for evaluation in a range of therapeutic areas, from oncology to infectious diseases. While extensive research on this exact molecule is not widely published, its constituent parts—the 2-phenylbenzofuran (B156813) core and the carboxylic acid functional group—are well-established pharmacophores, suggesting its potential as a scaffold for future drug discovery efforts.

Structure

3D Structure

Properties

CAS No. |

190067-62-0 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-phenyl-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C15H10O3/c16-15(17)11-6-7-13-12(8-11)9-14(18-13)10-4-2-1-3-5-10/h1-9H,(H,16,17) |

InChI Key |

HLWOSXUWYFVNLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Phenyl Benzofuran 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, offering avenues for the synthesis of esters, amides, and other related derivatives.

Acid-Base Equilibria and Proton Transfer Reactions

Proton transfer is a fundamental reaction for this molecule, not only in simple acid-base chemistry but also as a key step in many catalyzed reactions involving the carboxylic acid group.

Esterification Reactions for Modifying Side Chains

Esterification is a common and valuable reaction for modifying the carboxylic acid moiety of 2-phenyl-benzofuran-5-carboxylic acid. The most prevalent method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the ester, it is often necessary to use an excess of the alcohol or to remove the water that is formed during the reaction. chemguide.co.uk

The general reaction for the Fischer esterification of this compound can be represented as follows:

Figure 1: General scheme of Fischer esterification of this compound.

Figure 1: General scheme of Fischer esterification of this compound.

The synthesis of various ester derivatives of benzofuran (B130515) carboxylic acids has been reported, highlighting the feasibility of this transformation. For example, the hydrolysis of an ester to yield 5-phenyl-2-benzofurancarboxylic acid implies that the reverse reaction, esterification, is a viable process. prepchem.com Furthermore, studies on the esterification of structurally related compounds like 2,5-furandicarboxylic acid demonstrate that heterocyclic carboxylic acids can be efficiently converted to their corresponding esters under various conditions, including the use of supercritical CO2 as a catalyst. google.comgoogleapis.com

Below is a table summarizing typical conditions for Fischer esterification:

| Parameter | Condition | Purpose |

| Alcohol | Typically used in excess | Drives the equilibrium towards the ester product |

| Catalyst | Concentrated H₂SO₄, HCl, or TsOH | Protonates the carbonyl oxygen, increasing electrophilicity |

| Temperature | Often heated under reflux | Increases the reaction rate |

| Water Removal | Dean-Stark apparatus or desiccants | Shifts the equilibrium towards the products |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, particularly under forcing conditions or with catalytic assistance. The direct thermal decarboxylation of aryl carboxylic acids typically requires high temperatures. However, the reaction can be facilitated by the presence of catalysts. wikipedia.org

Transition metal salts, especially copper and silver compounds, are known to catalyze the decarboxylation of aryl carboxylic acids. rsc.orgresearchgate.net The proposed mechanism involves the formation of a metal carboxylate complex. From this complex, carbon dioxide is eliminated, and subsequent protodemetallation regenerates the active catalyst. rsc.orgresearchgate.net The presence of ortho substituents on the carboxylic acid can influence the reaction rate, often through steric effects. rsc.orgresearchgate.net

More recent advancements have demonstrated that decarboxylation of aryl carboxylic acids can also be achieved under milder conditions using visible light-mediated photoredox catalysis. scispace.com This method allows for the generation of aryl radicals from the carboxylic acid, which can then participate in further reactions. scispace.com Additionally, a patent describes the decarboxylation of various heterocyclic carboxylic acids in the presence of an organic acid catalyst in a polar aprotic solvent at elevated temperatures. google.com

Reactivity of the Benzofuran Ring System

The benzofuran ring system in this compound is an aromatic heterocycle with its own characteristic reactivity. The furan (B31954) portion of the benzofuran is generally more reactive towards electrophiles than the benzene (B151609) ring. researchgate.net The positions C2 and C3 of the furan ring are the most nucleophilic and therefore the most susceptible to electrophilic attack. nih.gov In the case of this compound, the C2 position is already substituted with a phenyl group. Therefore, electrophilic substitution is most likely to occur at the C3 position.

Modern synthetic methods, such as palladium-catalyzed C-H functionalization, have been successfully applied to benzofuran systems to introduce aryl and heteroaryl substituents at the C3 position. nih.gov While these methods have been demonstrated on benzofuran-2-carboxamides, the principles could potentially be extended to this compound, likely requiring optimization of reaction conditions to overcome the deactivating effect of the carboxylic acid group.

Transformations Involving Substituents on the Phenyl Ring (if applicable to specific derivatives)

The phenyl ring at the C2 position of this compound is generally less reactive towards electrophilic substitution than the benzofuran core. However, for derivatives of this compound that bear activating or directing substituents on the phenyl ring, a range of transformations can be envisioned.

For instance, if the phenyl ring were to contain an activating group like a hydroxyl or methoxy (B1213986) group, it could undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The position of these substitutions would be directed by the existing substituent.

Furthermore, modern cross-coupling reactions could be employed if the phenyl ring is appropriately functionalized. For example, a bromo or iodo substituent on the phenyl ring could participate in Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon bonds. C-H activation strategies have also been developed for the ortho-arylation of benzoic acids and phenylacetic acids, suggesting that direct functionalization of the phenyl ring in derivatives of the title compound might be feasible. nih.gov

Transamidation Reactions to Access Novel Amide Derivatives

The carboxylic acid group of this compound can be readily converted into a primary, secondary, or tertiary amide through standard amide coupling reactions. This typically involves activation of the carboxylic acid, for example, by conversion to an acid chloride or by using coupling reagents such as EDC/HOBt, followed by reaction with the desired amine. researchgate.net

Once the corresponding carboxamide is formed, it can serve as a substrate for transamidation reactions to generate a library of novel amide derivatives. Transamidation is the exchange of the amine portion of an amide with a different amine. nih.gov This reaction can be challenging due to the stability of the amide bond but can be facilitated by catalysts. Various metal-based and metal-free catalytic systems have been developed for transamidation reactions. nih.govresearchgate.netresearchgate.net

A notable example in a closely related system is the use of an 8-aminoquinoline (B160924) auxiliary to direct C-H arylation of a benzofuran-2-carboxamide, followed by a two-step, one-pot transamidation procedure to replace the auxiliary with a variety of different amines. nih.gov This strategy involves the activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate, which then readily reacts with a new amine. nih.gov A similar approach could be envisioned for derivatives of 2-phenyl-benzofuran-5-carboxamide.

The table below outlines a general two-step process for transamidation:

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Amide Formation | SOCl₂ or EDC/HOBt, then R'R''NH | 2-phenyl-benzofuran-5-carboxamide | Conversion of the carboxylic acid to a versatile amide intermediate. |

| 2. Transamidation | Catalyst (e.g., Fe³⁺, Cu²⁺, or organocatalyst), R'''R''''NH | Novel 2-phenyl-benzofuran-5-carboxamide | Exchange of the amine group to create diverse amide derivatives. |

Advanced Spectroscopic Characterization of 2 Phenyl Benzofuran 5 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Phenyl-benzofuran-5-carboxylic acid is expected to show distinct signals corresponding to the protons on the benzofuran (B130515) ring, the phenyl group, and the carboxylic acid. The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above 12 ppm. libretexts.org The protons on the aromatic rings will resonate in the region of approximately 7.0–8.5 ppm.

For the parent analogue, 2-phenylbenzofuran (B156813), the protons of the phenyl group and the benzofuran core appear between 7.06 and 7.92 ppm. blogspot.com In this compound, the introduction of the electron-withdrawing carboxylic acid group at the C-5 position would cause a downfield shift (deshielding) for the adjacent protons, particularly the protons at the C-4 and C-6 positions of the benzofuran ring. The proton at C-3 of the furan (B31954) ring is expected to appear as a singlet, characteristic of this position in 2-substituted benzofurans.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogues and known substituent effects.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| H-4 (Benzofuran) | ~8.2 | Doublet |

| H-6 (Benzofuran) | ~8.0 | Doublet of Doublets |

| H-7 (Benzofuran) | ~7.6 | Doublet |

| H-2', H-6' (Phenyl) | ~7.9 | Multiplet |

| H-3', H-4', H-5' (Phenyl) | ~7.5 | Multiplet |

| H-3 (Furan) | ~7.1 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected in the 165–185 ppm range. libretexts.org The carbon atoms of the aromatic rings typically resonate between 110 and 160 ppm. For the 2-phenylbenzofuran analogue, carbon signals appear between 101.3 and 155.9 ppm. blogspot.com The presence of the carboxylic acid group at C-5 in the target molecule would influence the chemical shifts of the benzofuran carbons, particularly C-5 itself and the adjacent C-4, C-6, and C-7a carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogues and known substituent effects.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | ~170 |

| C-2 (Benzofuran) | ~156 |

| C-7a (Benzofuran) | ~155 |

| C-5 (Benzofuran) | ~130 |

| C-1' (Phenyl) | ~130 |

| C-3a (Benzofuran) | ~129 |

| Aromatic Carbons | 110-140 |

| C-3 (Benzofuran) | ~102 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₅H₁₀O₃), the calculated molecular weight is approximately 250.24 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of aromatic carboxylic acids is well-characterized. Common fragmentation pathways involve the initial loss of a hydroxyl radical (•OH, M-17) or the loss of the entire carboxyl group (•COOH, M-45). libretexts.org The stable aromatic structure often results in a prominent molecular ion peak. libretexts.org

Studies on related 2-aroylbenzofuran derivatives show that fragmentation often involves cleavage at the bond connecting the substituent to the benzofuran ring. nih.govresearchgate.net For this compound, key fragmentation pathways would likely include:

Loss of •OH (M-17): Formation of a stable acylium ion.

Loss of COOH (M-45): Resulting in a 2-phenylbenzofuran radical cation.

Decarboxylation (Loss of CO₂): A common fragmentation for carboxylic acids, leading to an (M-44) ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass/Charge Ratio) | Description |

| [C₁₅H₁₀O₃]⁺ | ~250 | Molecular Ion (M⁺) |

| [C₁₅H₉O₂]⁺ | ~233 | Loss of •OH (M-17) |

| [C₁₄H₉O]⁺ | ~205 | Loss of •COOH (M-45) |

| [C₁₄H₁₀O]⁺ | ~206 | Loss of CO₂ (M-44) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to be dominated by the highly characteristic absorptions of the carboxylic acid group. These include a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgechemi.com Superimposed on this broad band are the C-H stretching vibrations. Another key feature is the strong and sharp carbonyl (C=O) stretching absorption, which for an aromatic carboxylic acid, typically appears in the range of 1680–1710 cm⁻¹. pressbooks.pub

The spectrum will also display features of the aromatic systems. Aromatic C–H stretching vibrations are usually observed just above 3000 cm⁻¹. libretexts.org Carbon-carbon double bond stretching vibrations within the aromatic rings (C=C) typically give rise to several bands in the 1450–1600 cm⁻¹ region. libretexts.org Additionally, a C–O stretching band for the furan ether linkage is expected around 1250 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O–H Stretch (Carboxylic Acid) | 2500–3300 | Broad, Strong |

| Aromatic C–H Stretch | 3000–3100 | Medium to Weak |

| C=O Stretch (Carbonyl) | 1680–1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450–1600 | Medium to Weak |

| C–O Stretch (Ether & Acid) | 1200–1320 | Strong |

| Aromatic C–H Bending | 690–900 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 2-phenylbenzofuran core represents an extended conjugated system.

The presence of this large π-system leads to π → π* electronic transitions, which are expected to result in strong absorptions in the UV region. For the analogue benzofuran-2-carboxylic acid, absorption maxima (λmax) are observed in the UV range. nist.gov The addition of the phenyl group at the C-2 position in this compound extends the conjugation significantly. This extension of the chromophore is predicted to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to either benzofuran or benzoic acid alone. The carboxylic acid group, acting as an auxochrome, can further influence the absorption profile. The resulting spectrum is likely to show complex bands with high molar absorptivity, characteristic of extended aromatic systems.

Computational and Theoretical Investigations of 2 Phenyl Benzofuran 5 Carboxylic Acid and Its Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of benzofuran (B130515) derivatives. rsc.org It is widely used for its accuracy in reproducing experimental values for molecular geometry, vibrational frequencies, and electronic properties. researchgate.net For 2-phenylbenzofuran (B156813), DFT calculations have been performed using various functionals, such as GGA-PBE, BVP86, and meta-GGA-TPSS, with the 6-31G(d,p) basis set being commonly employed. physchemres.org

Theoretical calculations begin with the geometry optimization of the molecule to find its most stable conformation (lowest energy state). For the parent compound, 2-phenylbenzofuran, DFT studies have successfully predicted its geometric parameters, including bond lengths and angles, which show good agreement with experimental data. physchemres.org

The optimization of 2-phenylbenzofuran reveals a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl rings. physchemres.org The calculated energies for the optimized structure using different functionals (GGA-PBE, BVP86, and meta-GGA-TPSS) were found to be -613.99, -614.78, and -614.87 atomic units, respectively, indicating that the meta-GGA-TPSS method provides the most stable configuration. physchemres.org Analysis of the electronic structure through Natural Bond Orbital (NBO) calculations provides insights into charge distribution and intramolecular interactions that stabilize the molecule.

Table 1: Theoretical Optimized Geometrical Parameters for 2-Phenylbenzofuran (Analogue) (Note: This data is for the analogue 2-phenylbenzofuran and serves as an illustrative example of DFT outputs.)

| Parameter | Bond/Angle | GGA-PBE | BVP86 | meta-GGA-TPSS |

|---|---|---|---|---|

| Bond Length (Å) | C1-C6 | 1.405 | 1.408 | 1.401 |

| C7-C8 | 1.381 | 1.385 | 1.378 | |

| C1-O15 | 1.373 | 1.375 | 1.368 | |

| Bond Angle (°) | C1-C6-C5 | 118.7 | 118.7 | 118.8 |

| C2-C1-O15 | 110.8 | 110.8 | 110.9 |

| Dihedral Angle (°) | C3-C2-C1'-C2'| 0.27 | 0.29 | 0.27 |

This table is generated based on data reported for 2-phenylbenzofuran. The actual values for 2-Phenyl-benzofuran-5-carboxylic acid would differ due to the presence of the carboxylic acid group.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap (ΔE) between the HOMO and LUMO is a key indicator: a smaller gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. rsc.org

For 2-phenylbenzofuran, the HOMO is primarily located over the benzofuran ring system, while the LUMO is distributed across the entire molecule. This distribution facilitates intramolecular charge transfer (ICT), a critical factor for non-linear optical (NLO) properties. rsc.org The HOMO-LUMO energy gap for a related derivative, 7-methoxy-benzofuran-2-carboxylic acid, was calculated to be 4.189 eV, suggesting it is a reactive and soft molecule. physchemres.org

Global Reactivity Descriptors (GRDs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). physchemres.org

Table 2: Global Reactivity Descriptors for 2-Phenylbenzofuran (Analogue)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -5.92 |

| LUMO Energy (ELUMO) | - | -1.74 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.18 |

| Ionization Potential (I) | -EHOMO | 5.92 |

| Electron Affinity (A) | -ELUMO | 1.74 |

| Electronegativity (χ) | (I+A)/2 | 3.83 |

| Chemical Hardness (η) | (I-A)/2 | 2.09 |

| Chemical Softness (S) | 1/(2η) | 0.24 |

Data calculated for 2-phenylbenzofuran using the GGA-PBE/6-31G(d,p) method. rsc.org

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For benzofuran derivatives, the negative potential (red/yellow regions) is typically localized around the oxygen atoms, indicating sites susceptible to electrophilic attack, while positive potentials (blue regions) are found around hydrogen atoms. rsc.org

Non-Linear Optical (NLO) Property Prediction

Benzofuran derivatives are considered promising candidates for NLO materials due to their extended π-conjugated systems, which facilitate electron density redistribution under an external electric field. rsc.org The key parameter for NLO activity is the first-order hyperpolarizability (β). A high β value indicates significant NLO properties.

DFT calculations are used to predict the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of these molecules. For a series of 2-phenylbenzofuran derivatives, the calculated first-order hyperpolarizability values were found to be significant, ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, suggesting they possess remarkable NLO properties. rsc.org The presence of electron-donating and electron-accepting groups can further enhance these properties. The carboxylic acid group in this compound would likely influence its NLO response.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. This approach is valuable in drug design for predicting the activity of new compounds.

In the context of 2-phenylbenzofuran derivatives, QSAR studies have been performed to understand their antiprotozoal activity. rsc.org Quantum chemical descriptors, calculated using DFT, serve as the independent variables in these models. These descriptors can include energies of frontier orbitals (EHOMO, ELUMO), dipole moment, and other electronic and structural parameters. rsc.org

A multiple linear regression (MLR) model is often used to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). The statistical quality of the QSAR model is validated using parameters like the coefficient of determination (R²), adjusted R² (R²adj), and cross-validation R² (R²cv). For a series of 49 2-phenylbenzofuran derivatives studied for antiplasmodial activity, QSAR models were developed to identify the key molecular features governing their efficacy. rsc.org Such models are crucial for guiding the synthesis of new analogues with potentially enhanced biological activity.

Quantum Chemical Descriptors in QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools that correlate the chemical structure of compounds with their biological activities. In the development of robust QSAR models for 2-phenyl-benzofuran derivatives, quantum chemical descriptors play a pivotal role. These descriptors, derived from the electronic structure of the molecules, provide in-depth information about the chemical reactivity and interactions that govern the biological effects of these compounds. The use of descriptors calculated through methods like Density Functional Theory (DFT) can significantly enhance the accuracy and predictive power of QSAR models. nih.gov

The development of a QSAR model involves calculating a set of quantum chemical descriptors for a series of 2-phenyl-benzofuran analogues and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation relating these descriptors to their measured biological activity. nih.govrsc.org This process allows for the direct characterization of compounds based on their molecular structure and helps in elucidating the mechanism of action at an electronic level. nih.gov

Key quantum chemical descriptors frequently employed in QSAR studies of benzofuran derivatives include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the electron-accepting ability of a molecule. Lower ELUMO values indicate a stronger capacity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Hydration Energy (HE): This descriptor quantifies the energy released upon solvation of the molecule in water, which is crucial for understanding its bioavailability. rsc.org

Electronic Descriptors: Parameters such as Mulliken population and natural charges provide insights into the charge distribution within the molecule, highlighting electropositive and electronegative centers that can engage in interactions with biological targets. nih.gov

Physicochemical Properties: While not strictly quantum chemical, properties like the octanol-water partition coefficient (log P) are often used alongside quantum descriptors to account for the hydrophobicity of the compounds. rsc.orgencyclopedia.pub

A study on the antiprotozoal activities of 49 different 2-phenylbenzofuran derivatives utilized DFT with the GGA-PBE functional and a 6-31G(d,p) basis set to calculate descriptors for their QSAR model. nih.gov The statistical quality of such models is typically validated using parameters like the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validation coefficient (R²cv), ensuring the model's robustness and predictive capability. nih.gov Similarly, a QSAR study on the antioxidant activity of benzofuran derivatives successfully used EHOMO, ELUMO, and hydration energy, among other descriptors, to build predictive models using both MLR and artificial neural network (ANN) methods. rsc.org

| Descriptor Category | Specific Descriptors | Relevance in QSAR Models |

| Electronic Properties | EHOMO, ELUMO, Energy Gap (ΔE) | Describe electron-donating/accepting capabilities and molecular reactivity. rsc.org |

| Solvation Properties | Hydration Energy (HE) | Indicates the molecule's interaction with aqueous environments, affecting bioavailability. rsc.org |

| Charge Distribution | Mulliken Charges, Natural Population Analysis | Identify key atomic sites for electrostatic interactions with receptor targets. nih.gov |

| Global Reactivity | Chemical Potential, Hardness, Electrophilicity | Provide a general measure of the molecule's reactivity in biological systems. |

| Physicochemical | Log P, Molar Refractivity (MR), Molecular Weight (MW) | Account for hydrophobicity and steric factors influencing ligand-receptor binding. encyclopedia.pubnih.gov |

This table summarizes common quantum chemical and related descriptors used in the development of QSAR models for benzofuran analogues.

These computational approaches allow researchers to predict the biological activity of novel this compound analogues before their synthesis, thereby guiding the design of more potent and selective compounds. nih.govnih.gov

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor or enzyme. These studies provide atomic-level insights into the binding process, which is fundamental for understanding the compound's mechanism of action and for rational drug design.

Ligand-Steered Modeling of Receptor Complexes

In many cases, particularly for targets like G-protein-coupled receptors (GPCRs), an experimental crystal structure of the active-state receptor-ligand complex is not available. nih.gov In such scenarios, ligand-steered modeling offers a robust method to generate a putative binding model. This approach explicitly uses the structures of known active ligands to guide the shaping and optimization of the receptor's binding pocket. nih.govnih.gov

The process involves seeding a known ligand into a homology model of the target receptor. Through a series of computational steps involving docking and energy minimization, an ensemble of receptor-ligand complex structures is generated. nih.gov A key feature of this method is that both the ligand and the receptor are treated as flexible, allowing for mutual adaptation and a more accurate representation of the induced-fit mechanism of binding. nih.gov This technique has been successfully applied to characterize the binding of 2,3-dihydro-1-benzofuran derivatives to the cannabinoid receptor 2 (CB2), a class-A GPCR. nih.govumt.edu By using this approach, researchers can identify key amino acid residues involved in ligand recognition and explain the structure-activity relationship (SAR) data observed for a class of compounds. nih.gov

Prediction of Binding Modes, Hydrogen Bonding, π-π Stacking, and Van der Waals Interactions

Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. nih.gov These simulations result in a binding pose that is scored based on the predicted binding affinity, which helps in identifying the most likely interaction model. The analysis of this binding pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex.

For benzofuran derivatives, several types of interactions are consistently observed in docking studies:

Hydrogen Bonding: This is a critical interaction for both binding affinity and specificity. For example, in a study of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Sortase A, molecular docking revealed crucial hydrogen bond interactions with the functional site residues Cys184, Trp194, and Arg197. nih.govresearchgate.net Similarly, the carboxylic acid group of benzofuran-2-carboxylic acid analogues has been shown to form important salt-bridge and hydrogen bond interactions within the active site of Pim-1 kinase. nih.gov

Van der Waals Interactions: These are non-specific attractive forces that occur between the ligand and the protein. Hydrophobic interactions, a major component of van der Waals forces, are particularly important for the lipophilic parts of the 2-phenyl-benzofuran scaffold, allowing it to fit snugly into hydrophobic pockets within the active site.

| Interaction Type | Description | Key Amino Acid Residues Involved | Example Target/Compound Class |

| Hydrogen Bonding | Directional electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Ser, Thr, Cys, Arg, Asp, Glu, Gln, Asn | Sortase A (Cys184, Trp194, Arg197) with 2-phenyl-benzofuran-3-carboxamides. nih.govresearchgate.net |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Phe, Tyr, Trp, His | General interaction for aromatic scaffolds like benzofuran. nih.gov |

| Salt Bridge | Combination of hydrogen bonding and electrostatic interaction between charged groups. | Asp, Glu, Arg, Lys | Pim-1 Kinase with benzofuran-2-carboxylic acids. nih.gov |

| Hydrophobic Interactions | Favorable interactions between nonpolar surfaces in an aqueous environment. | Ala, Val, Leu, Ile, Met, Pro | Generally occurs in hydrophobic pockets of various enzymes and receptors. |

This table details the key non-covalent interactions predicted by molecular docking for benzofuran derivatives and their biological targets.

Through the detailed analysis of these interactions, molecular docking studies provide a structural basis for the observed biological activity of this compound and its analogues, enabling the design of new derivatives with improved affinity and selectivity for their intended biological targets. nih.gov

In Vitro Biological Activities and Mechanistic Insights of 2 Phenyl Benzofuran 5 Carboxylic Acid and Its Derivatives

Enzyme and Receptor Modulatory Activities

Lymphoid Tyrosine Phosphatase (Lyp) Inhibition and Mechanism

Derivatives of 2-phenyl-benzofuran-5-carboxylic acid, specifically those containing a 6-hydroxy-benzofuran-5-carboxylic acid scaffold, have been identified as potent inhibitors of Lymphoid Tyrosine Phosphatase (Lyp). researchgate.netnih.gov Lyp is a critical negative regulator of T-cell activation, and its inhibition is a potential therapeutic strategy for autoimmune diseases. nih.gov

The inhibitory mechanism of these compounds is competitive, with the 6-hydroxy-benzofuran-5-carboxylic acid moiety binding to the active site of the Lyp enzyme. researchgate.net This interaction is stabilized by a series of hydrogen bonds and charge-charge interactions with key amino acid residues within the catalytic pocket, such as Cys227, Ala229, and Arg233. researchgate.netnih.gov Structural studies have shown that these inhibitors can occupy both the active site and a nearby peripheral site, which contributes to their high potency and selectivity. nih.gov The binding of these benzofuran (B130515) derivatives effectively blocks the enzyme's natural substrate, leading to enhanced T-cell receptor (TCR) signaling. nih.govnih.gov For instance, one potent inhibitor, referred to as compound 8b in a study, demonstrated a Ki value of 110 nM and showed high selectivity for Lyp over other protein tyrosine phosphatases. researchgate.net Another inhibitor, I-C11, was also noted for its remarkable potency and selectivity. nih.gov

| Compound | Target Enzyme | Inhibitory Constant (Ki) |

|---|---|---|

| Compound 8b (a 6-hydroxy-benzofuran-5-carboxylic acid derivative) | Lymphoid Tyrosine Phosphatase (Lyp) | 110 nM |

Carbonic Anhydrase (CA) Inhibition, Particularly hCA IX Isoform

Certain benzofuran-based carboxylic acid derivatives have demonstrated effective and selective inhibitory actions against specific isoforms of human carbonic anhydrase (hCA), particularly the cancer-associated isoform hCA IX. mdpi.com This enzyme is significantly overexpressed in many hypoxic tumors and plays a role in tumor cell proliferation and survival. mdpi.com

Research has shown that benzofuran derivatives containing a benzoic acid moiety can act as submicromolar inhibitors of hCA IX. mdpi.com For example, compounds designated as 9b, 9e, and 9f in one study exhibited K_I values of 0.91 µM, 0.79 µM, and 0.56 µM, respectively, against hCA IX. mdpi.com These compounds displayed a selective inhibition profile, being more potent against the tumor-associated hCA IX and XII isoforms compared to the off-target cytosolic isoforms hCA I and II. mdpi.com The selective inhibition of hCA IX is considered a valuable therapeutic approach for targeting various human cancers. mdpi.com

| Compound | Target Enzyme | Inhibition Constant (K_I) |

|---|---|---|

| Compound 9b | hCA IX | 0.91 µM |

| Compound 9e | hCA IX | 0.79 µM |

| Compound 9f | hCA IX | 0.56 µM |

Cholinesterase (AChE and BuChE) Inhibitory Activity

A series of 2-phenylbenzofuran (B156813) compounds have been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes that are therapeutic targets in conditions like Alzheimer's disease. researchgate.net The findings indicate that many of these derivatives exhibit selective inhibition of butyrylcholinesterase (BuChE) with little to no effect on acetylcholinesterase (AChE). researchgate.net

One particular derivative, designated as compound 16, showed the highest inhibitory activity against BuChE with an IC50 value of 30.3 µM. researchgate.net Kinetic analysis of this compound revealed a mixed-type inhibition mechanism. researchgate.net Molecular modeling studies suggest that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BuChE enzyme. researchgate.net

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Compound 16 | Butyrylcholinesterase (BuChE) | 30.3 µM |

β-Secretase (BACE1) Inhibitory Activity

There is currently no publicly available scientific literature that specifically details the in vitro inhibitory activity of this compound or its direct derivatives against the β-secretase (BACE1) enzyme. While the broader class of benzofuran-containing molecules has been investigated for various biological activities, specific data on BACE1 inhibition by this particular compound is not documented in the reviewed sources.

DNA GyraseB Enzyme Inhibition

Scientific research on the direct inhibitory effects of this compound on the DNA GyraseB enzyme is not extensively documented in the available literature. Studies have been conducted on more complex hybrid molecules that incorporate a benzofuran scaffold, such as benzofuran–pyrazole-based compounds, which have shown potential as DNA gyrase B inhibitors. nih.gov However, specific inhibitory data for this compound itself is not available.

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) Inhibition

Derivatives based on the 6-hydroxy-benzofuran-5-carboxylic acid scaffold have been identified as highly potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). nih.govsemanticscholar.org This enzyme is a crucial virulence factor for the tuberculosis-causing bacterium, and its inhibition is a promising strategy for developing new anti-tuberculosis treatments. nih.govsemanticscholar.org

A medicinal chemistry approach has led to the development of an mPTPB inhibitor with an IC50 value of 38 nM. nih.govsemanticscholar.org This compound demonstrated high selectivity, being over 50-fold more selective for mPTPB compared to a large panel of other protein tyrosine phosphatases. nih.govsemanticscholar.org These inhibitors have been shown to reverse the altered immune responses in host cells caused by the bacterial phosphatase, highlighting their therapeutic potential. nih.govsemanticscholar.org

| Compound Type | Target Enzyme | IC50 Value |

|---|---|---|

| Benzofuran salicylic acid scaffold derivative | Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) | 38 nM |

α-Glucosidase Inhibition

Derivatives of 2-phenyl-benzofuran have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. researchgate.net In vitro studies have demonstrated that certain hydroxylated 2-phenylbenzofuran compounds are significantly more active against α-glucosidase than α-amylase. researchgate.net

One particular derivative, compound 16 in a studied series, exhibited an exceptionally low IC₅₀ value, proving to be 167 times more potent than acarbose (B1664774), a standard drug used for α-glucosidase inhibition. researchgate.net Enzymatic kinetic analysis revealed that this compound functions as a mixed-type inhibitor. researchgate.net Furthermore, a novel series of benzofuran-pyridazine derivatives also showed remarkable inhibitory potential, with all tested compounds displaying over 89% inhibition against the α-glucosidase enzyme, far exceeding that of acarbose (42.50%). researchgate.net Similarly, another study on 2-acylbenzofurans identified potent inhibitors with IC₅₀ values ranging from 6.50 to 722.2 μM. nih.gov These findings are supported by molecular docking studies, which help to elucidate the binding interactions between the benzofuran derivatives and the active site of the α-glucosidase enzyme. researchgate.netresearchgate.net

Cannabinoid Receptor 2 (CB2) Agonism

The benzofuran scaffold has been explored for its potential interaction with cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in immune tissues and is a target for anti-inflammatory and analgesic therapies without the psychoactive effects associated with the CB1 receptor. nih.gov While research directly on this compound is limited in this context, studies on related benzofuran structures provide insight into their potential as CB2 agonists.

For instance, a series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized, demonstrating potent and selective CB2 agonist activity. nih.gov Another computational screening protocol identified a lead compound with a novel selective CB2 agonistic activity, showing an EC₅₀ value of 3.12 ± 2.22 μM, while exhibiting no activity at the CB1 receptor at a concentration of 10 μM. escholarship.org Structure-activity relationship (SAR) studies on benzofuran derivatives indicate that substitutions on the phenyl ring can significantly influence activity. For example, an electron-withdrawing group at the ortho position of a phenyl group tended to confer CB2 agonist activity without CB1 activity. escholarship.org These studies suggest that the 2-phenyl-benzofuran framework is a promising scaffold for developing selective CB2 agonists.

Modulation of CLC-K Cl- Channels (Inhibition and Activation)

Phenyl-benzofuran-5-carboxylic acid and its derivatives have emerged as significant modulators of CLC-K chloride channels (specifically ClC-Ka and ClC-Kb), which are vital for salt reabsorption in the kidneys. escholarship.org These compounds represent some of the most potent inhibitors of ClC-Ka discovered to date, with affinities in the low micromolar range (<10 μM). escholarship.orgnih.gov The constrained conformation provided by the phenyl-benzofuran ring system is a primary reason for their increased affinity compared to earlier inhibitors. escholarship.org

Interestingly, the planarity of the molecule's aromatic portions is a key determinant of its function. Molecules with a non-coplanar arrangement of the aromatic rings act as channel blockers, whereas those with perfectly coplanar aromatic groups can act as potentiators or activators. escholarship.orgnih.gov For example, derivatives like MT-189 and RT-93 are effective blockers of both ClC-Ka and ClC-Kb, with apparent Kd or IC₅₀ values around 7 μM. nih.govnih.gov Notably, some of these benzofuran-based drugs are the first potent inhibitors identified for the ClC-Kb isoform. escholarship.org The high specificity of these benzofuran derivatives for CLC-K channels over other CLC proteins, such as ClC-2 and ClC-5, makes them attractive candidates for pharmacological research, particularly for developing novel diuretics. escholarship.org

Table 1: Inhibitory Activity of Benzofuran Derivatives on CLC-K Channels

| Compound | Channel | Apparent Kd / IC₅₀ (μM) | Reference |

|---|---|---|---|

| Phenyl-benzofuran derivatives | ClC-Ka | <10 | escholarship.org |

| RT-93 | ClC-Ka | 7.0 ± 0.9 | mdpi.com |

| RT-93 | ClC-Kb | 6.0 ± 0.9 | mdpi.com |

| MT-189 | ClC-Ka | ~7 | nih.gov |

| MT-189 | ClC-Kb | ~20 | nih.gov |

| SRA-36 | ClC-Ka / ClC-Kb | Potent Blocker | nih.gov |

| GF-167 | ClC-Kb | 44 ± 2.2 | escholarship.org |

In Vitro Antiproliferative and Cytotoxic Activities

Selective Cytotoxicity Against Various Human Cancer Cell Lines (e.g., Leukemia, Cervix Carcinoma, Breast Cancer)

Derivatives of 2-phenyl-benzofuran have demonstrated significant and selective cytotoxic activity against a range of human cancer cell lines. Halogenated derivatives, in particular, have shown notable potency. semanticscholar.org Studies have reported remarkable activity against leukemia cell lines, such as K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia), with some bromo derivatives exhibiting IC₅₀ values as low as 5.0 μM and 0.1 μM, respectively. semanticscholar.org Importantly, these compounds often show selectivity, being non-toxic towards healthy endothelial cells (HUVEC) at similar concentrations. semanticscholar.org

The cytotoxic effects extend to other cancer types as well. Benzofuran derivatives have been evaluated against cervix carcinoma (HeLa) and breast cancer (MCF-7) cell lines. For instance, one halogenated derivative showed a GI₅₀ (50% growth inhibition) of 0.7 μM against MCF-7 cells. The substitution pattern on the benzofuran and phenyl rings is crucial for this activity, with ester or heterocyclic ring substitutions at the C-2 position being identified as important for cytotoxicity. The introduction of bromine to methyl or acetyl groups attached to the benzofuran core has been found to increase cytotoxicity in cancer cells. semanticscholar.org

Table 2: Cytotoxic Activity of Benzofuran Derivatives Against Cancer Cell Lines

| Compound Type | Cell Line | Cell Type | IC₅₀ / GI₅₀ (μM) | Reference |

|---|---|---|---|---|

| Bromo derivative (Compound VIII) | K562 | Leukemia | 5.0 | semanticscholar.org |

| Bromo derivative (Compound VIII) | HL-60 | Leukemia | 0.1 | semanticscholar.org |

| Bromo derivative (Compound 1) | K562 | Leukemia | 5 | |

| Bromo derivative (Compound 1) | HL-60 | Leukemia | 0.1 | |

| Halogenated derivative (Compound 3) | MCF-7 | Breast Cancer | 0.7 (GI₅₀) | |

| Benzofuranoyl-pyrazole derivative | HeLa | Cervix Carcinoma | 1.2 (IC₅₀, µg/mL) | |

| Bromo derivative (Compound VIII) | HeLa | Cervix Carcinoma | >1000 | semanticscholar.org |

Mechanisms of Antiproliferation (e.g., Cell Cycle Disturbance, Pro-apoptotic Actions)

The antiproliferative effects of 2-phenyl-benzofuran derivatives are mediated through distinct cellular mechanisms, primarily involving cell cycle arrest and the induction of apoptosis. A novel synthetic benzofuran lignan (B3055560) derivative, known as Benfur, was shown to efficiently arrest Jurkat T-lymphocytes in the G2/M phase of the cell cycle in a dose- and time-dependent manner. nih.gov This cell cycle arrest is linked to a p53-dependent pathway. nih.gov

Treatment with this derivative led to an increase in the levels of cell cycle regulatory proteins p21 and p27, as well as cyclin B. nih.gov Furthermore, the compound was found to inhibit the expression of MDM2 by repressing the transcription factor Sp1, which in turn stabilizes p53. nih.gov The activation of this pathway ultimately leads to programmed cell death, or apoptosis. nih.gov The pro-apoptotic action is further supported by the observation that the cytotoxicity of certain bromo derivatives in K562 leukemia cells resulted from apoptosis. semanticscholar.org These findings indicate that 2-phenyl-benzofuran derivatives can disrupt cancer cell proliferation by interfering with critical cell cycle checkpoints and activating intrinsic cell death pathways.

In Vitro Antimicrobial and Antibacterial Efficacy

The 2-phenyl-benzofuran scaffold is a core component of various derivatives exhibiting a broad spectrum of antimicrobial and antibacterial activities. These compounds have been tested against numerous Gram-positive and Gram-negative bacteria as well as fungal strains.

Structure-activity relationship (SAR) studies reveal that specific substitutions significantly enhance antimicrobial potency. For example, the presence of a hydroxyl group at the C-6 position of the benzofuran ring is often essential for antibacterial activity. Halogen substituents, such as bromine on both the benzofuran C-5 position and the phenyl C-4 position, have been shown to confer excellent antibacterial activity against all tested strains, with MIC values ranging from 29.76 to 31.96 mmol/L. In some cases, the inhibitory activity against Gram-negative bacteria like Escherichia coli was found to be higher than against Gram-positive bacteria such as Staphylococcus aureus.

Derivatives incorporating other heterocyclic moieties, like pyrazoline and thiazole, have also demonstrated potent antimicrobial effects. Some benzofuran derivatives have shown promising antifungal activity against species like Candida albicans and Aspergillus niger, with potencies sometimes superior to standard antifungal drugs.

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

| Derivative Type | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 6-hydroxyl derivatives | S. aureus, B. subtilis, E. coli | MIC₈₀ | 0.78-3.12 µg/mL | |

| 5-bromo-benzofuran, 4-bromo-phenyl | Various bacterial strains | MIC | 29.76-31.96 mmol/L | |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Inhibition Zone | 25 mm | |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-positive bacteria | Inhibition Zone | 20 mm | |

| 3-benzofurancarboxylic acid derivative (VI) | C. albicans, C. parapsilosis | MIC | 100 µg/mL | |

| Benzofuran carbohydrazide (B1668358) (39) | E. coli, S. aureus | Inhibition Zone | 27 mm, 26 mm |

In Vitro Antioxidant Properties and Mechanisms

The antioxidant capabilities of 2-phenyl-benzofuran derivatives have been a subject of significant scientific inquiry. These compounds exhibit protective effects against oxidative stress through various mechanisms, including the direct scavenging of reactive oxygen species and intricate chemical pathways involving electron and hydrogen atom transfers.

Reactive Oxygen Species (ROS) Inhibition

Derivatives of 2-phenyl-benzofuran have demonstrated notable efficacy in inhibiting reactive oxygen species (ROS), which are key contributors to cellular oxidative stress. The accumulation of ROS can lead to significant damage to cellular structures. The antioxidant action of these compounds is fundamentally about impeding this accumulation. tandfonline.com

For instance, two isomeric 2-phenyl-benzofurans, moracin C and iso-moracin C, have been shown to inhibit the superoxide (B77818) anion (•O₂⁻), a primary form of ROS, in a dose-dependent manner. tandfonline.com In comparative studies, both moracin C and iso-moracin C displayed superior •O₂⁻ inhibition percentages when compared to the standard antioxidant, Trolox. tandfonline.com Furthermore, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. eudl.eu A number of these compounds exhibited considerable protection against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal cell damage, with some derivatives significantly attenuating the NMDA-induced generation of ROS. eudl.eunih.gov Specifically, compound 1j in one study demonstrated the most potent inhibition of NMDA-induced ROS generation and also exhibited moderate to appreciable antioxidative activities by inhibiting lipid peroxidation and scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. eudl.eu

This capacity to inhibit ROS is a crucial aspect of the biological activity of 2-phenyl-benzofuran derivatives, highlighting their potential as effective antioxidants.

Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) Pathways

The antioxidant mechanisms of phenolic 2-phenyl-benzofurans are often characterized by redox-related pathways involving electron transfer (ET) and hydrogen atom transfer (HAT). tandfonline.com These pathways are fundamental to the ability of these compounds to neutralize free radicals. The HAT mechanism involves the transfer of a hydrogen atom from the antioxidant molecule to a radical, a process largely governed by the O–H bond dissociation enthalpy (BDE). researchgate.net In the gaseous phase, the antioxidant activity of many 2-phenylbenzofuran derivatives, such as stemofurans, is primarily controlled by the BDE, which is consistent with the HAT mechanism. researchgate.netrsc.org

In solution, the antioxidant mechanism can be more complex, often involving sequential proton loss electron transfer (SPLET). researchgate.netrsc.org Computational studies on stemofurans A-K and S-W indicated that in solvents like water, methanol, and acetone, the SPLET pathway is prevalent. researchgate.netrsc.org The HAT process can also be viewed as a concerted movement where the electron and proton are transferred together. tandfonline.com

Studies comparing moracin C and iso-moracin C revealed differences in their antioxidant activity in redox-related assays, with iso-moracin C consistently showing lower IC₅₀ values, indicating higher activity. tandfonline.com This enhanced activity is attributed to the extended π-π conjugation in the iso-moracin C molecule, which better stabilizes the resulting radical species. tandfonline.com This suggests that structural features that enhance the delocalization of electrons can significantly boost the redox-related antioxidant potential of 2-phenyl-benzofuran derivatives. tandfonline.com

The primary antioxidant mechanisms for 2-phenyl-benzofuran derivatives can be summarized as follows:

Hydrogen Atom Transfer (HAT): R–OH + X• → R–O• + XH

Single Electron Transfer-Proton Transfer (SET-PT): R–OH + X• → R–OH•+ + X⁻, followed by R–OH•+ → R–O• + H⁺

Sequential Proton Loss Electron Transfer (SPLET): R–OH → R–O⁻ + H⁺, followed by R–O⁻ + X• → R–O• + X⁻ researchgate.net

Radical-Adduct-Formation (RAF) Mechanisms

In addition to redox-based mechanisms, 2-phenyl-benzofuran derivatives can also exert their antioxidant effects through non-redox pathways, specifically through Radical-Adduct-Formation (RAF). tandfonline.com This mechanism involves the direct reaction of the antioxidant molecule with a radical to form a stable adduct.

Research on moracin C and iso-moracin C has provided evidence for this non-redox pathway. tandfonline.com In a non-redox antioxidant assay, both compounds were found to undergo similar RAF, as evidenced by the detection of radical-adduct peaks in HPLC-MS spectra. tandfonline.commdpi.com This indicates that while the position of a double bond can influence the redox-related antioxidant potential, it has little effect on the RAF potential. tandfonline.com

The existence of the RAF mechanism adds another dimension to the antioxidant profile of 2-phenyl-benzofuran derivatives, showcasing their versatility in combating oxidative stress through both redox and non-redox mediated pathways. tandfonline.com

Inhibition of Nitric Oxide (NO) Production

The modulation of nitric oxide (NO) production is a key area of interest in the study of inflammatory processes. While excessive NO can be detrimental, it is also a crucial signaling molecule. Research into the effects of 2-phenyl-benzofuran derivatives on NO production has yielded interesting, albeit complex, results.

Contrary to the expectation of inhibition, one study found that a specific derivative, 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran (DPPB), actually promotes the activity of endothelial nitric oxide synthase (eNOS). nih.gov This enzyme is responsible for the production of NO in the endothelium. Treatment of human umbilical vein endothelial cells (HUVECs) and EA.hy926 cells with DPPB led to a significant and dose-dependent increase in eNOS activity. nih.gov This effect was found to be mediated by an increase in intracellular Ca²⁺ levels and the activation of a CaMKKβ–AMPK dependent signaling pathway. nih.gov

While this particular study demonstrates an enhancement of NO production, it underscores the potential of the 2-phenyl-benzofuran scaffold to interact with and modulate the nitric oxide synthase pathway. Further research is needed to explore whether other derivatives of this compound might exhibit inhibitory effects on other NOS isoforms, such as inducible nitric oxide synthase (iNOS), which is often associated with inflammatory conditions.

Investigations of DNA Cleavage Activity

The ability of chemical compounds to interact with and cleave DNA is a significant area of research, particularly in the development of new therapeutic agents. Studies have begun to explore the DNA cleavage potential of derivatives of the 2-phenyl-benzofuran scaffold.

One study investigated the DNA cleavage activity of newly synthesized substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. tandfonline.com The results from this research indicated that some of these molecules were capable of partially cleaving DNA. tandfonline.com This was assessed by comparing the electrophoretic bands of treated DNA with a control, where the appearance of new bands or the diminishing of the original band suggests cleavage. tandfonline.com

Another area of related research involves the synthesis of benzofuran-derived mixed ligand metal complexes and the assessment of their DNA cleavage capabilities. eudl.eu The use of metal complexes introduces a different mechanism for DNA interaction and cleavage. These studies, while not directly on this compound itself, suggest that the broader family of benzofuran derivatives possesses the potential for DNA cleavage activity, a property that warrants further investigation for its therapeutic implications.

| Compound/Derivative Family | Observation | Source |

| Substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters | Partial DNA cleavage observed. | tandfonline.com |

| Benzofuran-derived mixed ligand metal complexes | Investigated for DNA cleavage assessment. | eudl.eu |

Structure Activity Relationship Sar Studies of 2 Phenyl Benzofuran 5 Carboxylic Acid Analogues

Impact of Substituents on the Phenyl Group at C-2 on Biological Activity

The phenyl ring at the C-2 position of the benzofuran (B130515) core is a critical site for modification, and substitutions on this ring significantly modulate the biological activity of the resulting analogues. Research has shown that both the electronic nature and the steric bulk of these substituents play a role in determining the compound's efficacy and mechanism of action.

For instance, in the development of antileishmanial agents, the electronic properties of the C-2 phenyl ring are paramount. Studies have revealed that introducing substituents at the C-3′, C-4′, or C-5′ positions that create electron deficiency in the phenyl ring can lead to an increase in activity. nih.gov Furthermore, the presence of hydrogen-bond donors at the C-3′ and C-5′ positions has been found to enhance antileishmanial potency. nih.gov The antibacterial activity of benzofuran derivatives is also closely associated with the substitution pattern on the 2-position phenyl group. nih.gov

In the context of anticancer activity, various substitutions on the C-2 aryl group have been explored. Compounds featuring phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at this position have demonstrated notable antibacterial effects. nih.gov For melatonin (B1676174) receptor ligands, the nature of the group at C-2 dictates the compound's functional output; a 2-phenyl substituent results in an agonist compound, whereas a 2-benzyl group confers selective antagonist properties. nih.gov

The table below summarizes the observed effects of various substituents on the C-2 phenyl ring.

| Substituent Position(s) | Substituent Type | Target/Activity | Observed Effect | Reference(s) |

| C-3′, C-4′, C-5′ | Electron-withdrawing groups | Antileishmanial | Increased activity | nih.gov |

| C-3′, C-5′ | Hydrogen-bond donors | Antileishmanial | Improved activity | nih.gov |

| General | Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl | Antibacterial | Good activity | nih.gov |

| General | Halogens (on N-phenyl ring) | Cytotoxicity | Enhanced properties | nih.gov |

| C-2 Benzofuran | Phenyl vs. Benzyl group | Melatonin Receptors | Agonist vs. Antagonist activity | nih.gov |

Role of Carboxylic Acid Position and Derivatives (e.g., esters, amides) on Activity Profiles

SAR studies have indicated that an ester group at the C-2 position of the benzofuran ring is a crucial determinant for cytotoxic activity. nih.govnih.gov While the primary focus is the C-5 carboxylic acid, the importance of a carboxyl or related group's placement is a recurring theme. For example, derivatives of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid have shown distinct antifungal and cytotoxic activities. researchgate.net

Modification of the carboxylic acid to an amide has proven to be a successful strategy for developing orally active osteogenic drugs. A notable example is a 3,5-disubstituted benzofuran featuring a carboxamide at the C-5 position, which demonstrated potent activity in promoting osteoblast differentiation. researchgate.net This highlights the potential of C-5 carboxamides in modulating specific biological pathways. Amide derivatives of halo-benzofuran-2-carboxylic acid have also been investigated for the treatment of neural diseases, indicating the versatility of these functional groups in targeting different therapeutic areas. researchgate.net

| Functional Group | Position | Target/Activity | Key Finding | Reference(s) |

| Ester | C-2 | Cytotoxicity | Key site for activity | nih.govnih.gov |

| Carboxylic Acid | C-2 vs. C-3 | Antifungal, Cytotoxicity | Position influences activity profile | researchgate.net |

| Carboxamide | C-5 | Osteoblast Differentiation | Potent activity observed | researchgate.net |

| Amide | C-2 | Neural Diseases | Therapeutic potential | researchgate.net |

Influence of Hydroxyl, Halogen, and Amino Group Substitutions, particularly at C-5

Substitutions with small, functional groups such as hydroxyls, halogens, and amines on the benzene (B151609) portion of the benzofuran ring system are fundamental to tuning biological activity. The C-5 position, in particular, has been identified as a strategic point for modification.

The introduction of hydroxyl, halogen, and amino groups at the C-5 position is strongly correlated with the antibacterial activity of benzofuran compounds. nih.gov In the realm of anticancer research, a methoxy (B1213986) substituent at C-5 has been shown to significantly enhance activity. mdpi.com The interplay between substituents at different positions is also critical; for instance, the relative positions of amino groups (e.g., at C-5) and methoxy groups (e.g., at C-6 or C-7) can drastically alter antiproliferative potency. mdpi.comnih.gov Specifically, a compound with a methyl group at C-3 and a methoxy group at C-6 showed much higher potency than analogues with a methoxy group at C-7. nih.gov

Halogenation is another key strategy. A series of 5-chlorobenzofuran-2-carboxamides were successfully developed as apoptotic anticancer agents, underscoring the beneficial role of a C-5 halogen. nih.gov The hydrophobic and electronic properties of halogens are considered advantageous for enhancing cytotoxic effects. nih.gov

| Substituent | Position | Target/Activity | Observed Effect | Reference(s) |

| Hydroxyl, Halogen, Amino | C-5 | Antibacterial | Closely related to activity | nih.gov |

| Methoxy | C-5 | Anticancer | Significant enhancement of activity | mdpi.com |

| Amino (C-5) & Methoxy (C-6/C-7) | C-5, C-6, C-7 | Antiproliferative | Positional interplay is crucial for potency | mdpi.comnih.gov |

| Chloro | C-5 | Anticancer (Apoptosis) | Potent activity | nih.gov |

| Hydroxyl | C-6 | Antibacterial | Excellent activity | nih.gov |

Conformational Constraints and Planarity in Aromatic Portions Affecting Activity

The three-dimensional conformation of 2-phenyl-benzofuran analogues, particularly the spatial relationship between the benzofuran and the C-2 phenyl ring, is a crucial factor for biological activity. The degree of planarity and the existence of conformational restrictions can directly impact how the molecule interacts with its biological target.

The 2-phenylbenzofuran (B156813) scaffold generally exhibits a pseudo-planar geometry, with a small dihedral angle between the two aromatic ring systems. physchemres.org However, this planarity can be disrupted by bulky substituents on the phenyl ring. For example, methylation at the C-2′ and/or C-6′ positions of the phenyl ring can force the ring to twist out of plane with the benzofuran system, which can affect antioxidant activity. nih.gov

The extent of π-system conjugation, which is related to planarity, also influences activity. A comparative study of two isomers, moracin C and iso-moracin C, revealed that the position of a double bond in a side chain could either isolate or extend the π-conjugation of the core structure. The isomer with the extended π-π conjugative system (iso-moracin C) exhibited significantly stronger antioxidant potential, as the extended system provides greater stabilization for radical species. nih.gov In some cases, conformational bias is essential for activity. For certain antimitotic agents, a substituent at the C-2 position helps to maintain a required cis-conformation, which is critical for tubulin inhibition. nih.gov

Key Structural Elements for Potency in Specific Biological Interactions

Distilling the vast amount of SAR data reveals key structural motifs, or pharmacophores, that are essential for potent activity against specific biological targets.

Antileishmanial Activity : Potency is enhanced by an electron-deficient C-2 phenyl ring, often achieved with electron-withdrawing groups, and the presence of hydrogen-bond donors at the C-3′ and C-5′ positions of this ring. nih.gov

Anticancer/Cytotoxic Activity : Multiple features contribute to potency. These include the presence of an ester or heterocyclic ring at the C-2 position nih.govnih.gov, a 3,4,5-trimethoxybenzoyl group at C-2 mdpi.com, a methyl group at C-3 combined with a methoxy group at C-6 nih.gov, and specific halogenation, such as chlorine at C-5. nih.gov

Antioxidant Activity : The presence and strategic placement of hydroxyl groups (e.g., a 4′-OH on the phenyl ring) are critical. nih.govresearchgate.net Furthermore, an extended π-π conjugation system across the molecule enhances radical scavenging ability. nih.gov

Antibacterial Activity : Key elements include a hydroxyl group at the C-6 position and various substitutions on the C-2 phenyl ring. nih.govnih.gov

Osteogenic Activity : A 3,5-disubstituted benzofuran scaffold, particularly with a carboxamide group at the C-5 position, has been identified as a promising scaffold for promoting osteoblast differentiation. researchgate.net

Correlation between Molecular Descriptors and Observed Biological Effects

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a compound with its biological activity. These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new analogues.

Several QSAR studies have been conducted on benzofuran derivatives. For antileishmanial 2-phenyl-2,3-dihydrobenzofurans, it was found that three-dimensional (3D)-QSAR models, which are based on the molecule's 3D structure and molecular interaction fields (MIFs), were significantly more predictive than models based on 2D molecular descriptors. nih.govnih.gov This suggests that the 3D shape and electrostatic potential are critical for antileishmanial activity.

In other studies, quantum chemical descriptors calculated using Density Functional Theory (DFT) have been successfully used to build QSAR models for the antiprotozoal activity of 2-phenylbenzofuran derivatives. physchemres.org For benzofuran-based vasodilators, a statistically significant two-dimensional (2D)-QSAR model was developed that could effectively describe and predict the observed pharmacological properties. mdpi.com More advanced non-linear QSAR models have been established using techniques like gene expression programming (GEP) to predict the activity of benzofuran derivatives as inhibitors of specific enzymes, such as Lysine-Specific Demethylase 1 (LSD1), which is relevant in cancer therapy. researchgate.net These computational models are invaluable tools for guiding the rational design of new, more potent 2-phenyl-benzofuran derivatives.

Other Academic Applications of Benzofuran Carboxylic Acids

Utilization in High-Performance Liquid Chromatography (HPLC) Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, employed for the separation, identification, and quantification of components in a mixture. The detection of carboxylic acids, including benzofuran (B130515) derivatives, often necessitates derivatization to enhance their visibility to common HPLC detectors, such as UV-Vis or fluorescence detectors.

While specific HPLC methods for "2-Phenyl-benzofuran-5-carboxylic acid" are not detailed, general methods for the analysis of carboxylic acids are well-established. These often involve pre- or post-column derivatization to attach a chromophoric or fluorophoric tag to the carboxylic acid moiety. This process significantly lowers the limit of detection. For instance, various fluorescent labeling reagents are used to convert carboxylic acids into highly fluorescent esters, enabling their sensitive detection.

In the context of benzofuran compounds, HPLC is utilized to analyze metabolites and synthetic products. For example, the metabolism of 2,3-benzofuran in rats was studied using directly coupled HPLC-NMR and HPLC-MS methods. This underscores the compatibility of the benzofuran scaffold with standard HPLC techniques. The separation of 2,3-Benzofuran has been achieved using a reverse-phase HPLC method with a simple mobile phase of acetonitrile (B52724), water, and an acid modifier. This method is scalable and suitable for isolating impurities and for pharmacokinetic studies.

Table 1: General HPLC Parameters for Benzofuran and Carboxylic Acid Analysis

| Parameter | Details |

| Column | Typically a reverse-phase column (e.g., C18) is used for nonpolar to moderately polar compounds. |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a pH modifier like formic acid or phosphoric acid). |

| Detection | UV-Vis detection is common for aromatic compounds like benzofurans. Fluorescence detection is employed for higher sensitivity, often requiring derivatization of the carboxylic acid group. |

| Derivatization Reagents | Reagents that react with the carboxylic acid group to form a UV-active or fluorescent derivative. |

Applications in Organic Light-Emitting Diodes (OLEDs) as Host Materials

The benzofuran scaffold is a promising component in the design of materials for Organic Light-Emitting Diodes (OLEDs), particularly as host materials in the emissive layer. Host materials play a critical role in OLEDs by facilitating charge transport and transferring energy to the light-emitting dopant molecules.

Benzofuran derivatives are attractive for this application due to their rigid structure, which imparts high thermal stability and good charge-carrying capabilities. The fused phenyl and furan (B31954) rings create a planar structure with extended π-conjugation, which is beneficial for charge mobility.

While there is no specific data on "this compound" as an OLED host material, research on other benzofuran derivatives highlights their potential. For example, dibenzofuran-based bipolar host materials have been synthesized and shown to be effective in phosphorescent OLEDs (PhOLEDs). In one study, four regioisomers of a cyano-substituted fluorene (B118485) and dibenzofuran (B1670420) were used as host materials for a yellow phosphorescent emitter. The device using 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile as the host achieved a maximum current efficiency of 77.2 cd A⁻¹ and an external quantum efficiency of 25.3%.

Another study reported on a dibenzofuran-based host material for blue electrophosphorescence. The incorporation of dibenzofuran moieties resulted in materials with excellent thermal stability.

Table 2: Performance of Selected Benzofuran-Based Host Materials in OLEDs

| Host Material | Emitter | Max. Current Efficiency (cd A⁻¹) | Max. External Quantum Efficiency (%) |

| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile | PO-01 (Yellow) | 77.2 | 25.3 |

| Imidazolyl-phenylcarbazole-based host (im-OCzP) | Green Phosphor | 77.0 | 22.2 |

| Imidazolyl-phenylcarbazole-based host (im-OCzP) | Red Phosphor | 9.0 | 14.1 |

Contributions to Aggregation-Induced Emission (AIE) Research

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices.

The benzofuran core has been explored in the design of AIE-active molecules, often referred to as AIEgens. The rigid and planar structure of benzofuran can be functionalized with rotor-like groups that, in solution, undergo non-radiative decay through intramolecular motion. In the aggregated state, these motions are restricted, leading to an enhancement of radiative decay and, consequently, strong emission.

For instance, a study on linear benzofuran derivatives with a cyanovinylene unit demonstrated a significant AIE effect. nih.gov These compounds exhibited high fluorescence quantum yields in the solid state. The emission enhancement was attributed to the restriction of intramolecular rotation in the aggregated state. Another series of benzofuran derivatives containing a vinylene or cyanovinylene linker were synthesized to investigate their emission properties. acs.org The cyanovinylene derivatives were weakly emissive in solution but showed a substantial increase in emission in the solid state, demonstrating their AIE characteristics. acs.org